3-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide
Description
3-Chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chloro group at position 3, a methyl group at position 2, and a hydroxypropyl chain linked to a 2,5-dimethylfuran moiety. Its structural complexity confers unique physicochemical properties, including hydrogen-bonding capacity (via the hydroxyl and sulfonamide groups) and lipophilicity (from the aromatic and furan rings).
Properties
IUPAC Name |
3-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4S/c1-10-9-13(12(3)22-10)15(19)7-8-18-23(20,21)16-6-4-5-14(17)11(16)2/h4-6,9,15,18-19H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLOIWWHBLETMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=C(C(=CC=C2)Cl)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common synthetic route includes the following steps:
Furan Synthesis: : The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethylfuran-3-yl derivatives.
Hydroxypropylation: : The hydroxypropyl group is introduced through a reaction with a suitable hydroxypropylating agent.
Chlorination: : The chloro group is introduced via a chlorination reaction.
Sulfonamide Formation: : The sulfonamide group is introduced through a reaction with a sulfonating agent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form different oxidation products.
Reduction: : The compound can be reduced to form derivatives with different functional groups.
Substitution: : Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized furan derivatives, reduced sulfonamide derivatives, and substituted benzene derivatives.
Scientific Research Applications
The biological activity of 3-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide can be attributed to its structural components, which facilitate interactions with various biological targets.
Antiviral Properties
Research has indicated that compounds structurally related to this sulfonamide exhibit significant antiviral activity. For instance, derivatives have shown potential in inhibiting Hepatitis B virus (HBV) replication in vitro by modulating host cellular pathways and enhancing levels of antiviral proteins like A3G.
Antibacterial Efficacy
Sulfonamides are well-known for their antibacterial properties. Studies have demonstrated that related compounds effectively inhibit bacterial pathogens such as Staphylococcus aureus, showcasing their potential as therapeutic agents against infections.
Anticancer Potential
Investigations into the anticancer properties of sulfonamide derivatives have revealed their ability to induce apoptosis in various cancer cell lines. This effect is often linked to the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
-
Antiviral Activity Against HBV :
- A study highlighted that certain sulfonamide derivatives could significantly suppress HBV replication by enhancing host immune responses and inhibiting viral replication mechanisms.
-
Antimicrobial Studies :
- Research demonstrated that a related compound exhibited an IC50 value indicating potent antibacterial activity against multiple strains of bacteria, reinforcing the therapeutic potential of sulfonamides in treating bacterial infections.
-
Cancer Cell Apoptosis :
- A case study reported that a structurally similar sulfonamide derivative induced cell death in human cancer cell lines through apoptosis, suggesting avenues for developing new cancer therapies.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide with sulfonamides, furan-containing derivatives, and halogenated aromatic compounds. Key differences in substituents, hydrogen-bonding patterns, and biological relevance are highlighted.
Table 1: Structural and Functional Comparison
Key Structural Differences
Substituent Complexity : The target compound integrates a hydroxypropyl linker between the sulfonamide and dimethylfuran groups, unlike simpler analogs like N-(3-chlorophenyl)-3-methoxybenzenesulfonamide. This linker may enhance conformational flexibility and intramolecular hydrogen bonding .
Hydrogen-Bonding Networks: The hydroxyl and sulfonamide groups in the target compound enable stronger intermolecular interactions compared to non-hydroxylated analogs (e.g., 3-chloro-N-phenyl-phthalimide). Crystal packing studies of related furan derivatives reveal stabilizing motifs like R₂²(8) rings via O–H···N bonds .
Biological Activity
3-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide is a synthetic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, while providing a comprehensive overview supported by data tables and research findings.
- IUPAC Name : 3-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-fluorobenzenesulfonamide
- Molecular Formula : C15H17ClFNO4S
- Molecular Weight : 361.8 g/mol
- CAS Number : 1421452-06-3
Structural Formula
The structural representation of the compound can be summarized as follows:
The biological activity of 3-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide has been linked to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Modulation of Signaling Pathways : It can influence signaling pathways critical for cell proliferation and apoptosis, potentially impacting cancer cell growth and survival.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- Antitumor Potential : There is emerging evidence that the compound can inhibit tumor cell proliferation in vitro, suggesting a potential role in cancer therapy.
Data Table of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of growth | |
| Antitumor | Reduced proliferation | |
| Enzyme Inhibition | Specific enzyme targets |
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that 3-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) was determined to be effective against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating infections.
Case Study 2: Antitumor Activity
In vitro experiments showed that the compound inhibited the growth of cancer cell lines at concentrations lower than those typically required for similar compounds. The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins.
Research Findings on Mechanisms
Recent research has focused on elucidating the mechanisms by which this compound exerts its biological effects:
- Cell Cycle Arrest : Studies indicate that treatment with the compound leads to cell cycle arrest at the G1 phase, preventing further proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its antitumor effects.
Q & A
Q. What are the common synthetic routes for 3-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide?
- Methodological Answer : A typical synthesis involves coupling sulfonamide precursors with functionalized furan derivatives. For example, NaH in THF can deprotonate hydroxyl groups to facilitate nucleophilic substitution or condensation reactions, as seen in analogous sulfonamide syntheses . Key steps include:
- Activation of phenolic or hydroxyl groups using NaH/THF.
- Stepwise assembly of the furan-propyl-sulfonamide backbone.
- Purification via column chromatography or recrystallization.
Table 1 : Example Reagents/Conditions from Analogous Syntheses
| Reaction Step | Reagents/Conditions | Reference |
|---|---|---|
| Deprotonation | NaH, THF, 0°C | |
| Coupling | Dry THF, 0°C → RT |
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to confirm substituent positions (e.g., methyl groups on furan, chlorine on benzene).
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., ESI-MS or MALDI-TOF).
- X-ray Crystallography : For resolving stereochemistry and solid-state conformation, as demonstrated for related sulfonamides .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods due to potential respiratory irritants.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected NMR peaks or MS fragments) may arise from impurities or conformational isomers. Strategies include:
- Variable Temperature (VT) NMR : To identify dynamic rotational barriers in the sulfonamide group .
- DFT Calculations : Compare computed vs. experimental spectra to validate tautomeric forms.
- Single-Crystal XRD : Resolve ambiguities in substituent orientation, as shown for 2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide .
Q. What strategies optimize the yield of the hydroxypropyl-furan intermediate?
- Methodological Answer :
- Protection/Deprotection : Use benzyl ethers or silyl groups to protect the hydroxyl moiety during furan coupling .
- Catalysis : Employ Pd catalysts for cross-coupling or Lewis acids (e.g., BF₃·OEt₂) for regioselective furan functionalization.
- Reaction Monitoring : TLC or in-situ IR to track intermediate formation.
Q. How do substituents on the benzene ring influence the compound’s conformational stability?
- Methodological Answer :
- Crystallographic Analysis : Compare torsion angles (e.g., gauche vs. antiperiplanar S–N–C–C conformations) in derivatives like 2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) affecting stability .
Table 2 : Conformational Data from Related Sulfonamides
| Compound | Torsion Angle (S–N–C–C) | Key Interactions | Reference |
|---|---|---|---|
| 2,4-Dichloro-N-(3-methylphenyl)-sulfonamide | 65.3° | N–H⋯O, C–H⋯Cl | |
| 2,5-Dichloro-N-(3-methylphenyl)-sulfonamide | 72.1° | N–H⋯O, π-π |
Q. What methodologies assess the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Kinetic Studies : Monitor hydrolysis of the sulfonamide group under acidic/basic conditions via UV-Vis or HPLC.
- Competitive Reactions : Compare reactivity with other sulfonamides in SNAr (nucleophilic aromatic substitution) using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
